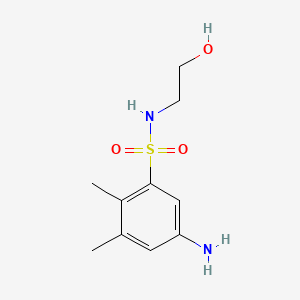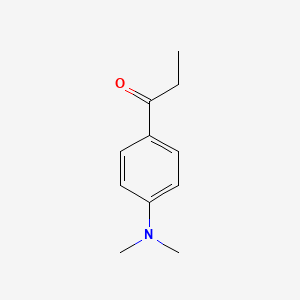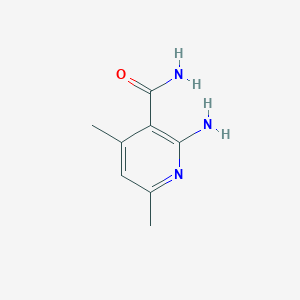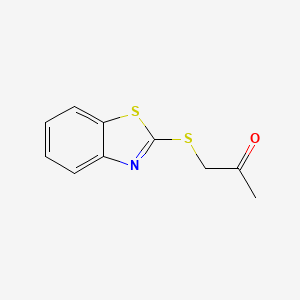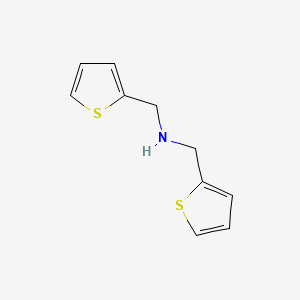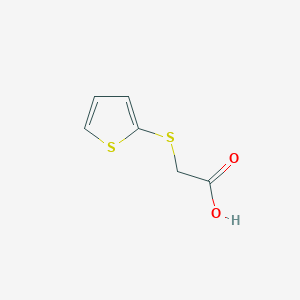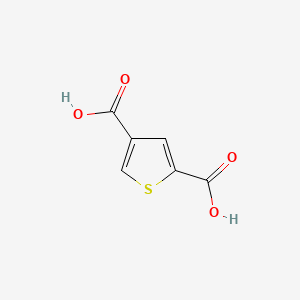
噻吩-2,4-二羧酸
描述
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to introduce carboxylic acid groups. For example, 2,5-thiophenedicarboxylic acid derivatives have been synthesized through various methods, including the reaction of thiophenes with carbon tetrachloride and alcohol in the presence of catalysts, yielding esters that can be further processed into the desired acid forms (Khusnutdinov et al., 2008). These methodologies highlight the synthetic routes applicable to related compounds such as 2,4-Thiophenedicarboxylic acid.
Molecular Structure Analysis
The molecular structure of thiophene derivatives significantly influences their chemical behavior and applications. For instance, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a monoester derivative of 2,5-thiophenedicarboxylic acid, exhibits a structure where the carboxylic acid and ester groups are nearly coplanar with the thiophene ring, facilitating specific intermolecular interactions (Xia et al., 2009). These structural insights are crucial for understanding the reactivity and properties of 2,4-Thiophenedicarboxylic acid.
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, leveraging their carboxylic acid functionalities. For example, thiophene-2-carbonyl chloride reacts with isocyanides and dialkyl acetylenedicarboxylates to produce highly functionalized furans, demonstrating the reactivity of thiophene carboxylic acids in multicomponent syntheses (Sayahi et al., 2015). These reactions underline the potential of 2,4-Thiophenedicarboxylic acid in synthetic chemistry.
Physical Properties Analysis
The physical properties of thiophene derivatives, such as crystallization behavior and thermal stability, are influenced by their molecular structures. Copolyesters derived from thiophenedicarboxylic acid exhibit variable crystallization behaviors and thermal properties based on their composition and microstructure, as shown in studies on bio-based copolyesters (Wang et al., 2019). These findings are relevant for understanding the physical characteristics of 2,4-Thiophenedicarboxylic acid and its derivatives.
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as their reactivity and interaction with other molecules, are key to their applications. The synthesis and characterization of thiophenediacylhydrazones from 2,5-thiophenedicarboxylic acid illustrate the compound's utility in producing new materials with specific characteristics (Ni Qing, 2003). These studies provide insight into the chemical versatility of 2,4-Thiophenedicarboxylic acid.
科学研究应用
生物活性化合物
基于噻吩的类似物,包括噻吩-2,4-二羧酸,已被越来越多的科学家视为潜在的生物活性化合物类别 . 它们在医药化学领域中发挥着至关重要的作用,用于改进具有各种生物效应的先进化合物 .
工业化学和材料科学
噻吩衍生物,包括噻吩-2,4-二羧酸,在工业化学和材料科学中被用作腐蚀抑制剂 .
有机半导体
有机场效应晶体管 (OFET)
噻吩-2,4-二羧酸及其衍生物用于制造有机场效应晶体管 (OFET) .
有机发光二极管 (OLED)
噻吩-2,4-二羧酸也用于制造有机发光二极管 (OLED) .
配位聚合物
噻吩-2,4-二羧酸用于合成铜基配位聚合物 . 这些聚合物表现出低表面积,但具有异常高的等量吸附热 .
镁配位网络
噻吩-2,4-二羧酸可作为基于噻吩的连接体,用于制备镁配位网络 .
2,5-双苯并恶唑基-噻吩 (EBF) 的合成
安全和危害
未来方向
The use of 2,4-Thiophenedicarboxylic acid in the synthesis of bio-based polyesters has been explored, with the aim of replacing traditional fossil-based polymers . The excellent thermal stability, mechanical properties, and UV shielding properties of these polyesters suggest potential applications in outdoor products .
作用机制
Target of Action
Thiophene-2,4-dicarboxylic acid, also known as 2,4-Thiophenedicarboxylic acid, is primarily used as a bridging ligand in the synthesis of metal-organic coordination polymers . These coordination polymers have been synthesized using double charged Sr (II) and Zn (II) cations . The compound’s primary targets are therefore these metal ions, which it binds to form coordination polymers .
Mode of Action
The compound interacts with its targets (metal ions) through coordination bonds, forming one-, two-, or three-dimensional polymeric structures . The resulting coordination polymers have diverse structures, including 2D coordination polymers and porous supramolecular frameworks . The compound’s mode of action is therefore the formation of these coordination bonds, which result in the creation of these diverse structures .
Biochemical Pathways
The biochemical pathways affected by thiophene-2,4-dicarboxylic acid are primarily related to the formation and properties of the resulting coordination polymers . These polymers have been shown to have interesting luminescent and magnetic properties . The compound’s effect on these pathways results in the creation of materials with these properties .
Pharmacokinetics
The compound is used in solvothermal conditions to synthesize coordination polymers This suggests that the compound may have good solubility in certain solvents, which could impact its bioavailability
Result of Action
The primary result of thiophene-2,4-dicarboxylic acid’s action is the formation of coordination polymers with diverse structures and properties . These polymers have been shown to have interesting luminescent and magnetic properties . The compound’s action therefore results in the creation of materials with these properties .
Action Environment
The action of thiophene-2,4-dicarboxylic acid is influenced by the environmental conditions under which it is used. For example, the compound is used in solvothermal conditions to synthesize coordination polymers . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pressure
属性
IUPAC Name |
thiophene-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBDSGVPGCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957568 | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36157-39-8 | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS269BLN3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2,4-thiophenedicarboxylic acid and its derivatives?
A1: 2,4-Thiophenedicarboxylic acid serves as a versatile building block for synthesizing diverse polycyclic aromatic compounds. Research demonstrates its utility in creating:
- Fused thiophene systems: Derivatives of 2,4-thiophenedicarboxylic acid can undergo ring-closure reactions to form various fused thiophene systems. These include indenothiophenes , phenaleno[b]thiophenes , and cyclopentathiophenes . The specific ring system formed depends on the substituents present on the thiophene ring and the reaction conditions.
- Thieno[2,3-d]pyrimidine derivatives: Isothiocyanato derivatives of 2,4-thiophenedicarboxylic acid can be used to synthesize thieno[2,3-d]pyrimidine derivatives, which have shown potential as radioprotective and anticancer agents .
Q2: How does the position of substituents on the 2,4-thiophenedicarboxylic acid scaffold influence the outcome of ring-closure reactions?
A2: The position of substituents significantly impacts the regioselectivity of ring-closure reactions.
- Identical functional groups at positions 2 and 4: These typically lead to the formation of indeno[1,2-c]thiophene systems .
- More reactive functional groups at position 5: These favor the formation of indeno[2,1-b]thiophene systems .
Q3: What spectroscopic techniques are helpful in characterizing the structure of compounds derived from 2,4-thiophenedicarboxylic acid?
A3: Researchers utilize a combination of spectroscopic methods to confirm the structure of synthesized compounds:
- 1H-NMR spectroscopy: This technique is crucial in identifying the specific isomers formed during ring-closure reactions. The deshielding effect of carbonyl groups on neighboring protons provides valuable information about the relative positions of the fused rings , , .
- UV/Vis spectroscopy: This method helps differentiate between isomers based on the anellation side of the thiophene ring .
- IR spectroscopy and mass spectrometry: These techniques provide further structural confirmation and information about functional groups present in the synthesized compounds .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





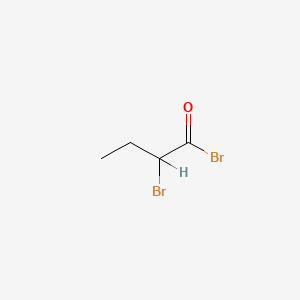
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)
